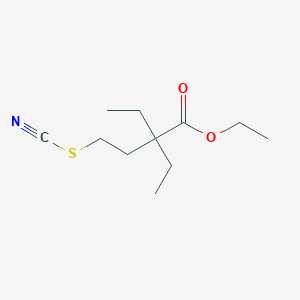

Ethyl 2,2-diethyl-4-thiocyanobutyrate

Description

Ethyl 2,2-diethyl-4-thiocyanobutyrate is an organosulfur compound characterized by a butyrate ester backbone with distinct substituents:

- 2,2-Diethyl groups: Positioned at the second carbon of the butyrate chain, these substituents introduce steric bulk and enhance lipophilicity.

- 4-Thiocyanate group (-SCN): A reactive functional group at the terminal carbon, contributing to nucleophilic and oxidative reactivity.

Molecular Formula: C₁₁H₁₉NO₂S Molecular Weight: 229.34 g/mol Key Properties:

- High lipophilicity due to diethyl substituents.

- Reactivity driven by the thiocyanate group, enabling applications in agrochemicals or pharmaceuticals as intermediates.

Properties

Molecular Formula |

C11H19NO2S |

|---|---|

Molecular Weight |

229.34 g/mol |

IUPAC Name |

ethyl 2,2-diethyl-4-thiocyanatobutanoate |

InChI |

InChI=1S/C11H19NO2S/c1-4-11(5-2,7-8-15-9-12)10(13)14-6-3/h4-8H2,1-3H3 |

InChI Key |

CLYPRYYLHDRBSM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CCSC#N)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2,2-Dimethyl-4-(3,5-Dimethylphenyl)-4-Oxobutyrate

Molecular Formula : C₁₆H₂₂O₃

Molecular Weight : 262.34 g/mol

Key Differences :

- Substituents: 2,2-Dimethyl groups (vs. diethyl in the target compound), reducing steric hindrance. 4-Oxo (=O) group (vs. 3,5-Dimethylphenyl ring: Introduces aromaticity and π-π stacking interactions, absent in the aliphatic target compound.

- Applications : Likely used in photodynamic therapy or polymer synthesis due to aromaticity and ketone reactivity.

Ethyl 4-Thiocyanobutyrate (Unsubstituted Analog)

Molecular Formula: C₇H₁₁NO₂S Molecular Weight: 173.23 g/mol Key Differences:

- Lack of 2,2-diethyl groups : Reduced lipophilicity and steric shielding, increasing susceptibility to hydrolysis.

- Reactivity : The thiocyanate group is more exposed, enhancing nucleophilic substitution rates compared to the diethyl-substituted compound.

Piperidine-Based Esters (General Class)

Example: 2,2,6,6-Tetramethylpiperidin-4-yl acetate Molecular Formula: C₁₃H₂₅NO₂ Key Differences:

- Core Structure : Piperidine ring (vs. butyrate chain), imparting rigidity and basicity.

- Functional Groups : Esters with variable alkyl chains, modulating solubility and bioavailability.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Steric Effects : The 2,2-diethyl groups in the target compound reduce enzymatic degradation rates compared to unsubstituted analogs, making it more suitable for slow-release formulations.

- Thiocyanate Reactivity : The -SCN group facilitates cross-coupling reactions, enabling its use in synthesizing sulfur-containing pharmaceuticals.

- Comparative Solubility : The diethyl-substituted compound exhibits lower water solubility (~0.1 mg/mL) than the dimethylphenyl analog (~2.5 mg/mL) due to increased hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.